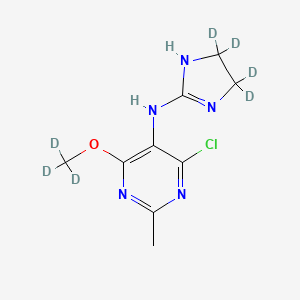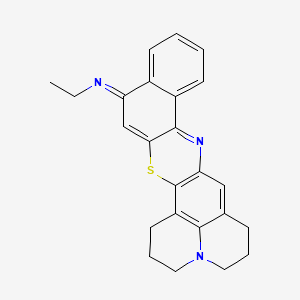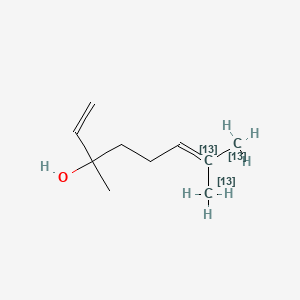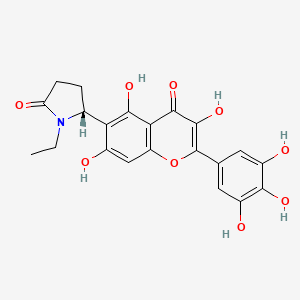
Moxonidine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxonidine-d7 is a deuterated form of Moxonidine, which is an imidazoline type 1 receptor selective agonist and antihypertensive agent. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Moxonidine due to the presence of stable heavy isotopes of hydrogen (deuterium) in its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-d7 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Moxonidine with deuterium atoms using deuterated solvents or reagents.
Direct Synthesis: This method involves the synthesis of Moxonidine from deuterated starting materials.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Moxonidine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrogenated and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-Moxonidine-d7, and other hydroxylated derivatives .
Applications De Recherche Scientifique
Moxonidine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Moxonidine in the body.
Metabolic Profiling: The deuterated form allows for the detailed analysis of metabolic pathways and the identification of metabolites.
Biological Research: this compound is used to investigate the biological effects of Moxonidine on various cellular and molecular targets.
Medical Research: It is used in the development of new antihypertensive therapies and to study the effects of Moxonidine on cardiovascular health
Mécanisme D'action
Moxonidine-d7 exerts its effects by selectively binding to imidazoline type 1 receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the inhibition of sympathetic nervous system activity. The reduction in sympathetic activity leads to a decrease in blood pressure. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may contribute to its beneficial effects on metabolic health .
Comparaison Avec Des Composés Similaires
Moxonidine-d7 is unique compared to other similar compounds due to its selective agonist activity at imidazoline type 1 receptors and its deuterated nature. Some similar compounds include:
Clonidine: An older antihypertensive agent that binds to both imidazoline and alpha-2 adrenergic receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different receptor selectivity.
Methyldopa: A centrally acting antihypertensive agent that works through different mechanisms
This compound’s unique properties make it a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C9H12ClN5O |
|---|---|
Poids moléculaire |
248.72 g/mol |
Nom IUPAC |
4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |
Clé InChI |
WPNJAUFVNXKLIM-FFSDNRBLSA-N |
SMILES isomérique |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)


![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)


![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)


